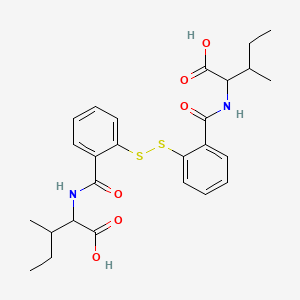
DL-Isoleucine, N,N'-(dithiobis(2,1-phenylenecarbonyl))bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PD-159206 是一种核衣壳抑制剂,对 HIV 病毒表现出良好的抗病毒活性 。它是一种具有以下化学性质的化合物:
分子式: C26H32N2O6S2
分子量: 532.67 g/mol
CAS 号: 171744-42-6
准备方法
合成路线及反应条件: 不幸的是,提供的资料中没有关于 PD-159206 的具体合成路线和反应条件。进一步的科学文献研究或咨询专家可能提供更详细的信息。
工业生产方法: 同样,关于 PD-159206 的工业规模生产方法的信息有限。工业过程通常涉及合成路线的优化、可扩展性和成本效益。研究人员和制药公司可能拥有用于大规模合成的专有方法。
化学反应分析
PD-159206 可能经历各种化学反应。虽然确切的细节很少,但我们可以讨论一般的反应类型:
氧化还原反应: PD-159206 可能参与氧化还原反应。
取代反应: 它可以发生取代反应,取代官能团。
常用试剂和条件: 具体的试剂和条件将取决于反应类型。需要进一步的调查。
主要产物: 从这些反应中形成的产物将根据具体的反应途径而有所不同。
科学研究应用
PD-159206 的应用跨越了各个科学领域:
化学: 它可以作为研究核衣壳相互作用的工具化合物。
生物学: 研究人员可能会探索它对病毒复制和宿主细胞相互作用的影响。
医学: 研究其抗病毒特性可能导致潜在的治疗应用。
工业: PD-159206 在药物开发和抗病毒治疗中的应用前景广阔。
作用机制
PD-159206 发挥作用的具体机制仍然是一个活跃的研究领域。它可能涉及与病毒蛋白或核酸的相互作用。需要进一步的研究来阐明其分子靶点和途径。
相似化合物的比较
通过将 PD-159206 与其他具有相似性质的化合物进行比较,可以突出其独特性。不幸的是,提供的资料中没有关于具体相似化合物的描述。
属性
CAS 编号 |
171744-42-6 |
|---|---|
分子式 |
C26H32N2O6S2 |
分子量 |
532.7 g/mol |
IUPAC 名称 |
2-[[2-[[2-[(1-carboxy-2-methylbutyl)carbamoyl]phenyl]disulfanyl]benzoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C26H32N2O6S2/c1-5-15(3)21(25(31)32)27-23(29)17-11-7-9-13-19(17)35-36-20-14-10-8-12-18(20)24(30)28-22(26(33)34)16(4)6-2/h7-16,21-22H,5-6H2,1-4H3,(H,27,29)(H,28,30)(H,31,32)(H,33,34) |
InChI 键 |
SUQDXZBTWJQATJ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NC(C(C)CC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3R,5S,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-3-(trifluoromethyl)-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B10781915.png)
![Sodium;2-[[4-[[2-butyl-4-chloro-5-(2-methoxy-2-oxoethyl)imidazol-1-yl]methyl]phenyl]carbamoyl]benzoate](/img/structure/B10781926.png)

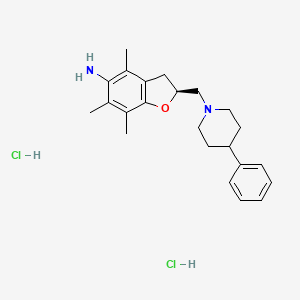
![7-[(3S,4S)-3-amino-4-(fluoromethyl)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B10781952.png)
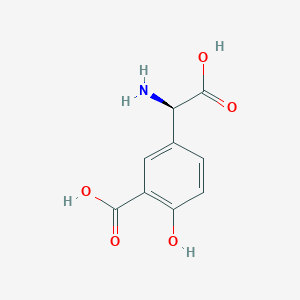
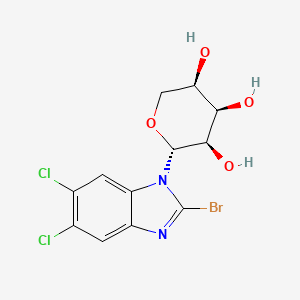


![(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl]-2,3-dihydro-1,4-benzothiazine-7-carbonyl]amino]hexanedioic acid](/img/structure/B10782002.png)
![2-(4-Amino-5-hydroxy-6-methyloxan-2-yl)oxy-5-chloro-18,32,35,37-tetrahydroxy-19-[[3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-22-(2-methylsulfanylethyl)-20,23,26,42,44-pentaoxo-48-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid](/img/structure/B10782005.png)
![2-[2-(1-benzylpiperidin-4-yl)ethyl]-9-methoxy-3H-pyrrolo[3,4-b]quinolin-1-one;(E)-but-2-enedioic acid](/img/structure/B10782012.png)
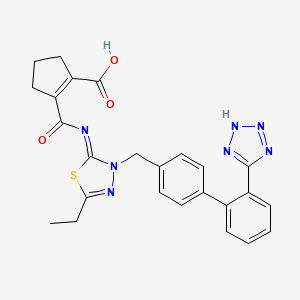
![[3,4,5-Tribenzoyloxy-6-[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxysulfonylcarbamoyloxy]oxan-2-yl]methyl benzoate](/img/structure/B10782026.png)
